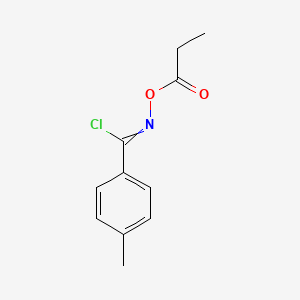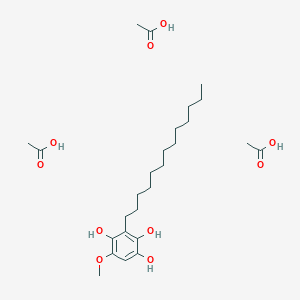![molecular formula C17H36ClNO B14584901 4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride CAS No. 61515-59-1](/img/structure/B14584901.png)
4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative by reacting 6-methylheptylamine with butan-1-ol under controlled conditions.
Hydrochloride Formation: The piperidine derivative is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
科学的研究の応用
4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Industrial Applications: Utilized in the production of various organic compounds and as a reagent in chemical synthesis.
作用機序
The mechanism of action of 4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[4-(Hydroxydiphenylmethyl)piperidin-1-yl]-1-[4-(1-methylethyl)phenyl]butan-1-ol;hydrochloride
- 1-[4-(1,1-Dimethylethyl)-phenyl]-4-[4-(diphenylmethyl)piperidin-1-yl]butan-1-ol
Uniqueness
4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its uniqueness lies in the presence of the 6-methylheptyl group, which may influence its interaction with molecular targets and its overall pharmacokinetic profile.
特性
CAS番号 |
61515-59-1 |
|---|---|
分子式 |
C17H36ClNO |
分子量 |
305.9 g/mol |
IUPAC名 |
4-[4-(6-methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H35NO.ClH/c1-16(2)8-4-3-5-9-17-10-13-18(14-11-17)12-6-7-15-19;/h16-17,19H,3-15H2,1-2H3;1H |
InChIキー |
BVGSLRPGQILGIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCC1CCN(CC1)CCCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


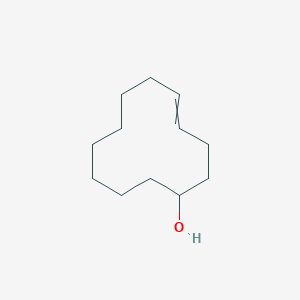
![N-[(Benzyloxy)carbonyl]-4-nitro-L-phenylalanyl-L-tyrosine](/img/structure/B14584823.png)
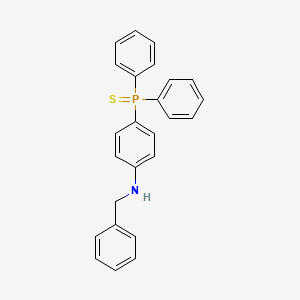
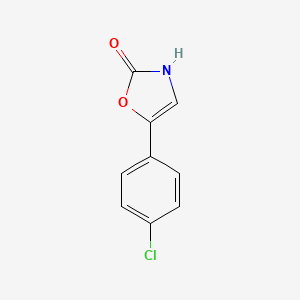
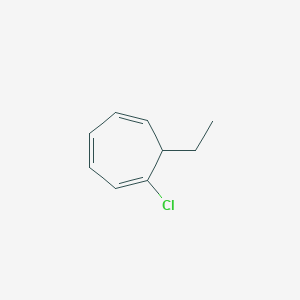
![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
![Butyl [2-(1-oxo-1lambda~5~-pyridin-4-yl)pyrimidin-4-yl]carbamate](/img/structure/B14584840.png)
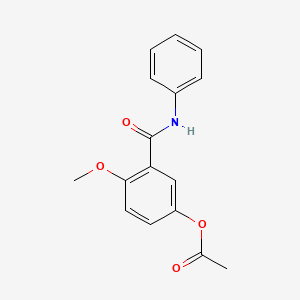

![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cycloheptan-1-one](/img/structure/B14584890.png)
